

Application Notes and Protocols for Ultrasonic Treatment of Al-Ce Melts

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Compound of Interest

Compound Name: Aluminum;cerium

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This document provides detailed application notes and protocols for the utilization of ultrasonic treatment (UST) to achieve grain refinement in Aluminum-Cerium (Al-Ce) alloy melts. The information is intended to guide researchers in establishing experimental procedures and understanding the effects of ultrasonic vibration on the microstructure and properties of these high-temperature alloys.

Introduction

Aluminum-Cerium (Al-Ce) alloys are emerging as promising materials for high-temperature applications owing to their excellent castability and the stability of the Al-Ce intermetallic phases at elevated temperatures. The mechanical properties of these alloys are intrinsically linked to their microstructure, particularly the size, morphology, and distribution of the primary α -Al grains and the eutectic Al-Al₁₁Ce₃ phases. Grain refinement is a critical strategy to enhance mechanical properties such as strength, ductility, and fatigue resistance.

Ultrasonic treatment (UST) of molten metals is an effective and clean method for achieving significant grain refinement. The application of high-intensity acoustic waves to the melt induces cavitation and acoustic streaming. These phenomena promote heterogeneous nucleation and the fragmentation of growing dendrites, leading to a finer and more equiaxed grain structure. Recent studies have demonstrated the successful application of UST to Al-Ce alloys, resulting in a significant refinement of the Al₁₁Ce₃ intermetallic particles.^[1]

Mechanisms of Ultrasonic Grain Refinement

The primary mechanisms responsible for grain refinement in metallic melts subjected to ultrasonic treatment are:

- **Cavitation-Induced Nucleation:** The formation and collapse of cavitation bubbles in the molten metal generate localized high-pressure pulses and rapid cooling rates. This can enhance the wetting of nucleating particles present in the melt and promote the formation of new nuclei.
- **Dendrite Fragmentation:** The intense acoustic streaming and shock waves produced by cavitation can break apart growing dendrite arms. These fragments are then dispersed throughout the melt by the acoustic streaming, acting as new grains and leading to a more refined and equiaxed microstructure.

Quantitative Data on Ultrasonic Treatment of Al-Ce Alloys

The following table summarizes the quantitative results from a study on the ultrasonic treatment of an Al-10 wt.% Ce alloy. This data highlights the significant reduction in the size of the Al₁₁Ce₃ intermetallic particles.

Alloy Composition	Processing Temperature (°C)	Initial Al ₁₁ Ce ₃ Particle Size (µm)	Final Al ₁₁ Ce ₃ Particle Size (µm)	Reference
Al-10 wt.% Ce	655	~30	~3	[1]
Al-10 wt.% Ce	645 - 665	~30	Not specified (coarser than at 655°C)	[1]

Experimental Protocols

This section provides a detailed protocol for conducting ultrasonic treatment of Al-Ce melts. The protocol is based on established methodologies for aluminum alloys and incorporates specific parameters found to be effective for Al-Ce alloys.

Materials and Equipment

- Alloy: Al-Ce alloy of the desired composition (e.g., Al-10 wt.% Ce).
- Melting Furnace: Electric resistance furnace with temperature control.
- Crucible: Clay-graphite or silicon carbide crucible.
- Ultrasonic System:
 - High-power ultrasonic generator (typically 1-2 kW).
 - Magnetostrictive or piezoelectric transducer (frequency range 17-22 kHz).
 - Acoustic waveguide (sonotrode or horn) made of a refractory material (e.g., niobium, titanium alloy, or coated steel) capable of withstanding high temperatures and the corrosive environment of molten aluminum.
- Thermocouple: K-type thermocouple for temperature measurement.
- Mold: Preheated graphite or steel mold for casting.
- Personal Protective Equipment (PPE): High-temperature resistant gloves, face shield, and protective clothing.
- Metallographic Analysis Equipment:
 - Sectioning, mounting, grinding, and polishing equipment.
 - Optical microscope with polarized light capabilities.
 - Image analysis software for grain size measurement.
 - Etching reagents (e.g., Keller's reagent, Barker's reagent).

Experimental Procedure

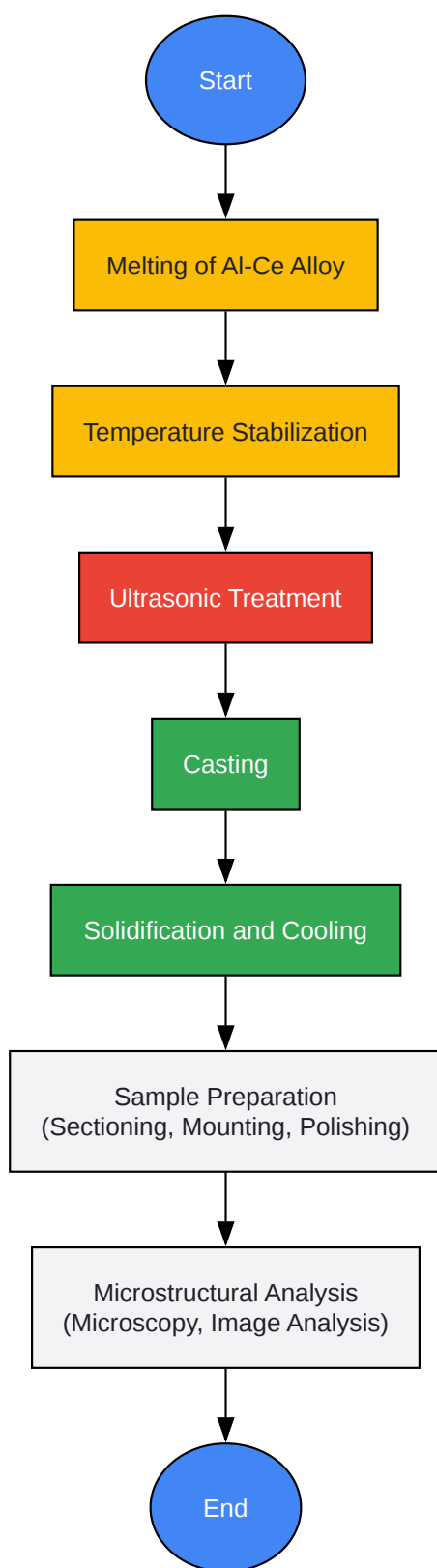
- Melting:

1. Place the Al-Ce alloy in the crucible and position it in the melting furnace.
 2. Heat the alloy to the desired processing temperature. For an Al-10 wt.% Ce alloy, a processing temperature of 655°C has been shown to be effective.^[1] The liquidus temperature for this alloy is approximately 644°C.
 3. Allow the melt temperature to stabilize for 10-15 minutes.
- Ultrasonic Treatment:
 1. Preheat the ultrasonic sonotrode to a temperature close to that of the melt to minimize thermal shock.
 2. Carefully immerse the preheated sonotrode into the molten Al-Ce alloy to a specific depth (e.g., 20-30 mm from the surface).
 3. Activate the ultrasonic generator at the desired power and frequency.
 4. Apply the ultrasonic treatment for a predetermined duration (e.g., 60-180 seconds). The optimal duration may need to be determined experimentally.
 5. Continuously monitor the melt temperature during the treatment and adjust the furnace settings if necessary to maintain the target temperature.
 - Casting:
 1. Immediately after the ultrasonic treatment, retract the sonotrode from the melt.
 2. Skim any dross from the surface of the melt.
 3. Pour the treated molten alloy into the preheated mold.
 4. Allow the casting to solidify and cool to room temperature.
 - Sample Preparation for Analysis:
 1. Section the cast ingot at the desired location for microstructural analysis.
 2. Mount the sectioned sample in a conductive or thermosetting resin.

3. Grind the sample surface using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.
 4. Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) on appropriate polishing cloths.
 5. Perform a final polishing step using a colloidal silica suspension to obtain a mirror-like finish.
 6. Clean the polished sample with ethanol or isopropanol and dry it.
- Microstructural Characterization:
 1. Etch the polished sample to reveal the grain boundaries. Barker's reagent used with electrolytic anodization is a common method for revealing grain structures in aluminum alloys under polarized light.
 2. Examine the microstructure using an optical microscope.
 3. Capture images at various magnifications.
 4. Use image analysis software to measure the average grain size and the size of the intermetallic phases according to standard methods like ASTM E112.

Visualizations

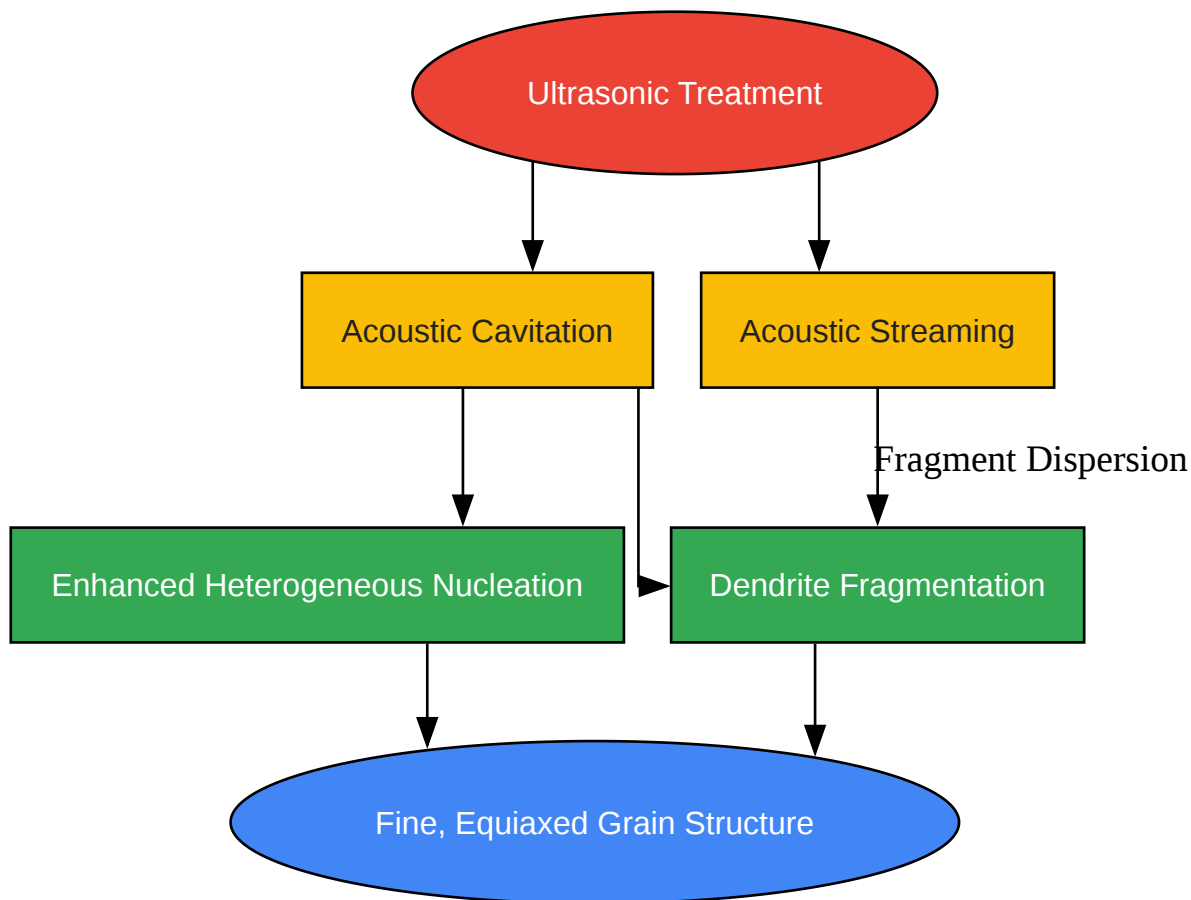
Experimental Workflow



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Caption: Workflow for ultrasonic grain refinement of Al-Ce melts.

Mechanism of Ultrasonic Grain Refinement



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Caption: Key mechanisms of ultrasonic grain refinement in metallic melts.

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References

- 1. researchgate.net [researchgate.net]
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